molecular formula C10H7BrClN B1439454 7-Bromo-4-chloro-6-methylquinoline CAS No. 1189105-59-6

7-Bromo-4-chloro-6-methylquinoline

Cat. No. B1439454
CAS RN: 1189105-59-6
M. Wt: 256.52 g/mol
InChI Key: AWRJHBCWXXOJMI-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-6-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-chloro-6-methylquinoline can be represented by the SMILES string BrC1=CC2=NC=CC (Cl)=C2C=C1C . The InChI representation is 1S/C10H7BrClN/c1-6-4-7-9 (12)2-3-13-10 (7)5-8 (6)11/h2-5H,1H3 .


Physical And Chemical Properties Analysis

7-Bromo-4-chloro-6-methylquinoline is a solid substance . Its molecular weight is 256.53 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

7-Bromo-4-chloro-6-methylquinoline has been identified as a key scaffold in the development of anticancer agents . Its structural analogy to naturally occurring quinolines, which are present in several FDA-approved drugs, makes it a valuable compound for synthesizing novel chemotherapeutic drugs. The compound’s ability to undergo various chemical reactions allows for the creation of diverse derivatives with potential cytotoxic activities against cancer cells.

Synthetic Organic Chemistry: Catalysts and Reagents

In synthetic organic chemistry, 7-Bromo-4-chloro-6-methylquinoline serves as a precursor for the synthesis of complex molecules . It is used in transition metal-catalyzed reactions and as a reagent in the construction of quinoline scaffolds. Its bromo and chloro substituents are reactive sites that can be further functionalized to produce a wide range of organic compounds.

Drug Discovery: Lead Compound Development

This compound is integral in the early stages of drug discovery, particularly in the development of lead compounds . Its structural features are conducive to binding with various biological targets, making it a starting point for the synthesis of molecules that can modulate biological pathways and potentially lead to new therapeutic drugs.

Industrial Applications: Material Science

While specific industrial applications of 7-Bromo-4-chloro-6-methylquinoline are not extensively documented, its derivatives are likely to be used in material science for the development of organic materials with unique properties . These materials could have applications in electronics, photonics, or as part of advanced composite materials.

Environmental Impact: Hazardous Substance Analysis

The environmental impact of 7-Bromo-4-chloro-6-methylquinoline is an area of concern due to its classification as a combustible and acutely toxic compound . Research into its behavior in the environment and its potential degradation products is crucial for assessing its ecological footprint and developing safe disposal methods.

Safety and Handling: Laboratory Protocols

Due to its hazardous nature, handling 7-Bromo-4-chloro-6-methylquinoline requires strict safety protocols . Research into the safe handling of this compound includes the development of guidelines for its use in laboratory settings, ensuring the protection of researchers and minimizing the risk of exposure.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements include H301 - H318 . Precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Future Directions

Quinoline and its derivatives have been the focus of numerous research studies due to their wide range of biological activities. Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

7-bromo-4-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRJHBCWXXOJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670937
Record name 7-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-6-methylquinoline

CAS RN

1189105-59-6
Record name 7-Bromo-4-chloro-6-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189105-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask charged with 7-bromo-6-methylquinolin-4-ol (0.675 g, 2.84 mmol) was added acetonitrile (14.18 ml) and POCl3 (0.277 ml, 2.98 mmol) and the resulting suspension was heated to 90° C. for 2.5 h affording a brown solution and near complete conversion to desired product. The material was added to cold sat. aq. NaHCO3 and extracted with EtOAc (2×). The combined organics were dried with Na2SO4, filtered, and dried under reduced pressure and purified with an 40 g Silicycle HP column ramping EtOAc in heptane (0-50%, 10% DCM throughout) affording isomer separation, both obtained as off-white solids. The first eluting isomer corresponds to product based on the proton NMR, obtained as a light yellow solid, 7-bromo-4-chloro-6-methylquinoline (240 mg, 0.936 mmol, 33.0% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ 8.68 (d, J=4.70 Hz, 1H), 8.31 (s, 1H), 7.99 (s, 1H), 7.43 (d, J=4.69 Hz, 1H), 2.59 (s, 3H). m/z (ESI) 256.1/258.1 (M+H)+.
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
Quantity
0.277 mL
Type
reactant
Reaction Step Two
Quantity
14.18 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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